molecular formula C12H17BrO2Zn B14881689 4-Methoxy-3-i-pentyloxyphenylZinc bromide

4-Methoxy-3-i-pentyloxyphenylZinc bromide

Cat. No.: B14881689
M. Wt: 338.5 g/mol
InChI Key: YLGIIKXHTIMRKG-UHFFFAOYSA-M
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Description

4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Preparation Methods

The preparation of 4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 4-methoxy-3-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the zinc reagent. Industrial production methods may involve scaling up this reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols after hydrolysis.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, which are used in cross-coupling reactions.

    Substitution Reactions: It can replace halides in organic molecules, forming new carbon-carbon bonds.

Common reagents used in these reactions include aldehydes, ketones, and halides. The major products formed from these reactions are often alcohols, alkanes, or substituted aromatic compounds .

Scientific Research Applications

4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE is used in various scientific research applications:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates by forming carbon-carbon bonds in complex molecules.

    Catalysis: It is used as a reagent in catalytic processes, particularly in cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE involves the transfer of its organic group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets are typically electrophilic centers, such as carbonyl groups or halides. The pathways involved include nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE include:

    4-METHOXY-3-ISO-PROPOXYPHENYLZINC BROMIDE: Similar in structure but with a different alkoxy group.

    2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE: A Grignard reagent with similar reactivity but containing magnesium instead of zinc.

    3-METHOXY-3-OXOPROPYLZINC BROMIDE: Another organozinc compound with different substituents.

The uniqueness of 4-METHOXY-3-ISO-PENTYLOXYPHENYLZINC BROMIDE lies in its specific reactivity and the stability provided by the methoxy and iso-pentyloxy groups, making it suitable for particular synthetic applications .

Properties

Molecular Formula

C12H17BrO2Zn

Molecular Weight

338.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-(3-methylbutoxy)benzene-4-ide

InChI

InChI=1S/C12H17O2.BrH.Zn/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3;;/h4,6-7,10H,8-9H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

YLGIIKXHTIMRKG-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=C(C=C[C-]=C1)OC.[Zn+]Br

Origin of Product

United States

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